Journal Name:Food & Function
Journal ISSN:2042-6496
IF:6.317
Journal Website:http://pubs.rsc.org/en/journals/journalissues/fo
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:589
Publishing Cycle:
OA or Not:Not
Effect of Diglycolamide Ligands Structure on Extraction Performance of Heavy Rare Earth Ions
Food & Function ( IF 6.317 ) Pub Date: 2020-12-11 , DOI: 10.15261/serdj.27.81
The properties of four different extractants, TODGA (N,N,N',N'-tetraoctyl-diglycolamide), T2EHDGA (N,N,N',N'-tetraisooctyl-diglycolamide), DPDODGA (N,N'-dipropyl-N,N'-dioctyl-diglycolamide) and DIPDODGA (N,N'-diisopropyl-N,N'-dioctyl-diglycolamide), to extract heavy rare earth metal ions in hydrochloric acid were studied to understand the relationship between the chemical structure of the extractant and the extraction properties of rare earth metal ions. The extraction order of heavy rare earths in n-octane: n-octanol = 9:1 diluent was as follows: DIPDODGA > DPDODGA > TODGA > T2EHDGA. Alkyl chain shows great influence on extraction ability and the extractants with short chain can effectively extract heavy rare earth ions even at a concentration of less than 1.0 mol/L. The extraction mechanism was proposed with the results of slope methods, IR (Infrared) spectrometer and DFT (Density Functional Theory) theoretical study. T2EHDGA forms binuclear and the other three extractants form mononuclear extracted species with heavy rare earth ions.
Detail
Quantification of Iodine Mass Transfer and Height of Emulsion Phase in “Emulsion-flow” Column
Food & Function ( IF 6.317 ) Pub Date: 2020-12-11 , DOI: 10.15261/serdj.27.125
“Emulsion-flow” is a unique regime of counter-current contact between aqueous and organic phases in a column extractor. The operation enables fast mass transfer as well as stable dropwise counter-current of both phases in a simple column-type apparatus. While those advantages have been reported, prediction of the column performance has been difficult because of the lack of correlation with mass transfer coefficient and interfacial area. This study suggests correlation with overall aqueous phase mass transfer capacity coefficient, Kwa and the height of emulsion phase, H for various operating conditions. In iodine extraction, velocity of organic phase had a stronger effect on H. Furthermore Kwa was correlated with a root of H. This fact suggests that the velocity of the organic phase plays a major role in mass transfer for the case of emulsion-flow. Correlations suggested in the present study are important for rational design and scaling up of emulsion-flow columns.
Detail
Highly Effective Extraction of Ruthenium from Hydrochloric Acid Solutions with a Protic Ionic Liquid Trioctylammonium Chloride
Food & Function ( IF 6.317 ) Pub Date: 2020-12-11 , DOI: 10.15261/serdj.27.135
Extraction of ruthenium(III) from hydrochloric acid solutions was investigated at 25°C by using a protic ionic liquid, trioctylammonium chloride ([HTOA]Cl), as an extraction solvent. Extraction percentages of more than 99% were obtained under the following conditions: volume ratio of aqueous to ionic liquid phase = 1; shaking time ≥ 12 h; aqueous HCl concentration (CHCl) = 4.0 mol/L. The D vs. CHCl plot shows a bell-shaped curve with the maximum D = 106 at CHCl = 4.0 mol/L. Several other ionic liquids were also examined as extraction solvents, and trihexyltetradecylphosphonium chloride ([THTDP]Cl) was found to have a higher extraction efficiency (D = 8 × 102 at CHCl = 4.0 mol/L) than [HTOA]Cl. By using 1.0 mol/L aqueous thiourea as a stripping solution, 100% of the metal was back-extracted from [HTOA]Cl, whereas only 21.4% was back extracted from [THTDP]Cl. The possibility of extraction separation of ruthenium(III) from other metals was also investigated.
Detail
Extraction Behavior of Lanthanoids(III) with Bis(2-ethylhexyl)phosphoric Acid into Ionic Liquid 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
Food & Function ( IF 6.317 ) Pub Date: 2023-05-26 , DOI: 10.15261/serdj.30.121
The extraction behavior of 14 trivalent lanthanoids (Lns) with bis(2-ethylhexyl)phosphoric acid (HR) into a typical hydrophobic ionic liquid (IL), 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, was investigated. The extraction is so slow that a shaking time of more than 36 hours is needed to reach extraction equilibrium. Compared to the extraction system using toluene as an extraction solvent, the IL extraction system has higher extraction ability for all Lns and higher selectivity for some couples of Lns (e.g., Ce/La and Tb/Gd). The dependences of the distribution ratio on the aqueous pH and the HR concentration suggest that the main extracted species are neutral LnR3(HR)3 for light and middle Lns and Tb, but anionic LnR4(HR)2– and LnR5(HR)2– for heavy Lns (except for Tb). The addition of 1-octanol as a phase stabilizer decreases the extractability of Lns, which can be explained in terms of interaction between 1-octanol and HR dimer.
Detail
Ultrasound-Assisted Micro-Channel Extraction of Magnesium from Wet-Process Phosphoric Acid
Food & Function ( IF 6.317 ) Pub Date: 2022-02-15 , DOI: 10.15261/serdj.29.9
A new extractant PN-1 was synthesized, and an ultrasound-assisted micro-channel extraction (UAME) system was developed for the extraction of magnesium from wet-process phosphoric acid (WPA). The effects of O/A ratio, P2O5 content, initial pH, ultrasound power, and aqueous phase ratio on extraction were investigated. The extraction efficiency of Mg2+ could reach 89.09% under the conditions of 74 W ultrasound power, 4 O/A ratio, and 0.2 mL/min aqueous phase velocity. The response surface methodology (RSM) result indicated that O/A ratio and aqueous phase velocity have extremely significant influences on extraction efficiency, significant interaction existed between ultrasound power and aqueous phase velocity, and ultrasound power evidently reduced extraction time. Furthermore, the magnesium could be fully stripped by 1 mol/L H2SO4 with a phase ratio lower than 2. Thus, the new extractant PN-1 and ultrasound-assisted microchannel extraction system are suitable for the extraction of magnesium from wet-process phosphoric acid.
Detail
Extraction Kinetics of Methylene Blue by AOT and DEHPA Reversed Micellar Solution
Food & Function ( IF 6.317 ) Pub Date: 2020-10-19 , DOI: 10.15261/serdj.27.49
Water pollution in China, Southeast Asia and other developing countries is a major problem, one of which is synthetic dyes contained in industrial wastewater. In this study, we focused on reversed micellar extraction which is promising from the viewpoint of both costs and energy saving, and examined the extraction rate of methylene blue (MB) using sodium bis(2-ethylhexyl)sulfosuccinate (AOT) and di(2-ethylhexyl)phosphate (DEHPA). In the AOT/isooctane system, the overall mass transfer coefficient of the MB extraction, KW, decreased with increasing NaCl or KCl concentration. In contrast, in the AOT/2-ethyl-1-hexanol (EHA) and DEHPA/EHA systems, the effect of the KCl concentration was smaller. For the AOT/(isooctane + EHA) and DEHPA/(isooctane + EHA) systems, the KW value increased with increasing EHA concentration. However, the dissolution of MB in the organic solvent cannot be ignored at higher EHA concentrations. At the same concentrations of salt and EHA, the KW values of the AOT and DEHPA systems were almost the same. The dissociation state of DEHPA changed with pH, and the KW value decreased with decreasing pH. It was confirmed that the KW value for MB extraction was determined by the dissociated DEHPA concentration.
Detail
Permeation Process of Metal Complexes with Hydroxyoxime and Carboxylic Acid Extractants through Organic-Aqueous Interface
Food & Function ( IF 6.317 ) Pub Date: 2022-02-15 , DOI: 10.15261/serdj.29.21
Permeation process of the cobalt(II) (Co) complexes of the hydroxyoxime extractant, LIX63 and/or of the carboxylic acid extractant, Versatic Acid 10 (VA10), through the interface between cyclohexane and water layers was investigated using a hybrid Monte Carlo/Molecular Dynamics (MC/MD) method where MC and MD were performed for coordination reactions probabilistically and molecule movements on short time scale, respectively. For VA10 system, no Co2+ permeated through the interface and this suggests that VA10 are not coordinated directly to Co2+. For Co complexes with LIX63, two LIX63 molecules were coordinated with Co2+ from the organic phase. The complexes rotated and one of the LIX63 molecules was located between Co2+ and the aqueous phase, then the complexes migrated into the organic phase. This suggests that the diffusion of the extractant molecules and the rotation of the complexes around the interface are important for solvent extraction.
Detail
Equilibrium Data and Correlation with Redefined NRTL Equation of Aqueous Two-phase Systems Based on 1,4-Bis-(2-hydroxyethyl)-piperazine and Na2SO4
Food & Function ( IF 6.317 ) Pub Date: 2023-05-26 , DOI: 10.15261/serdj.30.95
Aqueous two-phase system (ATPS) is considered a new method to remove heat stable salts (HSS) from flue gas desulfurizer 1,4-bis-(2-hydroxyethyl)-piperazine (BHEP). In this work, the liquid-liquid phase equilibrium data of BHEP-Na2SO4 ATPS in 303.15 – 323.15 K were measured and correlated by NRTL equation with the redefined adjustable characteristic constant at different concentrations. It is revealed that the redefined NRTL equation correlate to the phase equilibrium data of the ternary two-phase system well within the experimental temperature range. The root-mean-square deviations (RMSD) and the average absolute deviations (AAD) of the calculated value and experimental value are less than 1.9% and 1.5% respectively. The binary interaction parameters of NRTL equation have minor changes, ranging from -68 – 75. Thereby, the parameters of redefined NRTL equation are consistent with the actual calculation and engineering application requirements.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学1区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.10 40 Science Citation Index Expanded Not
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